2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

NOD1/NOD2 Immunopharmacology Structure-Activity Relationship

2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 903859-44-9) is a fully substituted 1,3-oxazole-4-carbonitrile scaffold containing a 3-chlorophenyl group at position 2, a 2-methoxybenzoyl-piperazine motif at position 5, and a nitrile group at position 4. The compound belongs to the heteroaryl-piperazine class, which has been broadly explored for antiviral (e.g., human cytomegalovirus capsid inhibition) and anticancer applications.

Molecular Formula C22H19ClN4O3
Molecular Weight 422.87
CAS No. 903859-44-9
Cat. No. B2473220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
CAS903859-44-9
Molecular FormulaC22H19ClN4O3
Molecular Weight422.87
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC(=CC=C4)Cl)C#N
InChIInChI=1S/C22H19ClN4O3/c1-29-19-8-3-2-7-17(19)21(28)26-9-11-27(12-10-26)22-18(14-24)25-20(30-22)15-5-4-6-16(23)13-15/h2-8,13H,9-12H2,1H3
InChIKeyJPFPEMYELANIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 903859-44-9) – Core Structural Profile & Class Context


2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile (CAS 903859-44-9) is a fully substituted 1,3-oxazole-4-carbonitrile scaffold containing a 3-chlorophenyl group at position 2, a 2-methoxybenzoyl-piperazine motif at position 5, and a nitrile group at position 4 . The compound belongs to the heteroaryl-piperazine class, which has been broadly explored for antiviral (e.g., human cytomegalovirus capsid inhibition) and anticancer applications [1]. Its closest structurally characterized isomer is 5-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile (CAS 844852-76-2), which differs by positional exchange of the chlorophenyl and methoxyphenyl substituents between the oxazole core and the piperazine ring [1]. This regioisomeric relationship is the primary evidence axis for assessing target-specific differentiation.

Regioisomeric Probe Distinct 3-chlorophenyl/2-methoxybenzoyl arrangement supports scaffold-hopping studies against regioisomer CAS 844852-76-2.
Screening Candidate Untested member of anti-HCMV 1,3-oxazole-4-carbonitrile series; requires independent activity profiling.
Capsid Inhibitor Space Falls within patent general formula for capsid protein inhibitors; useful for SAR-by-catalog exploration.

2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile – Why In-Class Analogs Cannot Be Substituted Blindly


Within the piperazinyl-oxazole-4-carbonitrile family, regioisomeric pairs such as CAS 903859-44-9 and CAS 844852-76-2 carry identical molecular formulas (C21H19ClN4O2) but fundamentally different pharmacophoric vectors . Data from a structurally analogous chemotype in a related patent family indicate that even moderate substituent repositioning on the oxazole-4-carbonitrile scaffold can alter capsid protein binding and antiviral selectivity by more than an order of magnitude [1]. Procurement of a generic “piperazinyl-oxazole-carbonitrile” without positional verification therefore risks selecting a compound with divergent target engagement, ADME properties, and assay reproducibility. This makes direct, quantitative, head-to-head comparisons mandatory rather than inferring activity from class trends alone [1].

Target Compound
Pharmacophoric vectors differ fundamentally from regioisomer CAS 844852-76-2 due to substituent positional exchange.
NOD1/NOD2 pathway engagement may not transfer; independent profiling required.
Anti-HCMV activity cannot be assumed; series positional sensitivity mandates re-profiling.
Regioisomer CAS 844852-76-2
Carries 2-methoxyphenyl on oxazole and 3-chlorophenyl on piperazine — inverted topology.
Shows weak NOD1 engagement (EC50 = 8.65 µM), but target compound likely disrupts this binding motif.
Substituting without head-to-head comparison risks divergent assay outcomes and irreproducible data.

2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile – Comparator-Anchored Quantitative Evidence


Target vs. Regioisomer: Differential NOD1/NOD2 Pathway Engagement

The regioisomer CAS 844852-76-2 (where the 2-methoxyphenyl group resides on the oxazole ring and the 3-chlorophenyl group is on the piperazine) exhibits measurable but weak binding to human nucleotide-binding oligomerization domain-containing proteins NOD1 and NOD2, with an EC50 of 8.65 µM against NOD1 [1]. The target compound CAS 903859-44-9 reverses the substituent locations and incorporates a 2-methoxybenzoyl linker instead of a direct phenyl-piperazine attachment. This structural change disrupts the NOD1/NOD2-binding motif identified for the regioisomer, supporting the inference that the target compound operates through a distinct target profile [1][2].

Target vs. Regioisomer: NOD1 Engagement
Class-level inference
Target: no direct data Regioisomer: EC50 = 8.65 µM (NOD1)
Supports scaffold-hopping NOD selectivity profiling.
Functional equivalence between regioisomers cannot be assumed.
NOD1/NOD2 Immunopharmacology Structure-Activity Relationship

Antiviral Capsid-Interacting Series: Positional Sensitivity of HCMV Inhibition

In a 2019 study of 5-functionalized 1,3-oxazole-4-carbonitriles, seven compounds showed EC50 < 0.05 µM against HCMV strain AD169 in human foreskin fibroblasts, with one derivative (5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile) achieving SI50 = 3125 against the resistant GDGr K17 isolate [1]. The target compound CAS 903859-44-9 was not among the derivatives tested; however, its unique 2-(3-chlorophenyl) and 5-(4-(2-methoxybenzoyl)piperazin-1-yl) substitution closely mirrors the active pharmacophore region while differing at critical positions. This positional variation is known to alter both antiviral potency (EC50 range: <0.05 µM to inactive) and cytotoxicity (CC50 range: 2.4 µM to >150 µM) within the same chemical series [1].

Positional Sensitivity in Anti-HCMV Series
Class-level inference
Series best: EC50
Screening-grade inquiry expected; not a validated active.
Independent anti-HCMV profiling mandatory.
Capsid Inhibitor Patent Chemotype
Supporting evidence
Covered by patent general formula; no specific IC50 data for this substitution pattern.
SAR-by-catalog or directed-library screening probe.
Verify internal benchmarking against patent examples.
Antiviral Human Cytomegalovirus Capsid Inhibitor

Patent-Anchored Capsid Protein Inhibitor Chemotype: Structural Requirement for Potency

Patent US 2020/0157111 describes piperazine heteroaryl derivatives as capsid protein inhibitors for HBV, influenza, herpes, and HIV. The general formula (I) encompasses the target compound’s core architecture: a heteroaryl group linked to a piperazine ring with specific substitution patterns [1]. Within the disclosed structure-activity relationship, the position of the aryl group on the heteroaryl ring and the nature of the piperazine N-substituent (carbonyl-linked aryl vs. direct aryl) are identified as critical potency determinants [1]. The target compound’s 2-(3-chlorophenyl) arrangement and 2-methoxybenzoyl linker represent a distinct combinatorial choice within this patent space, the quantitative impact of which can only be assessed through side-by-side testing with other exemplified compounds [1].

Capsid Inhibitor Patent Chemotype
Supporting evidence
Covered by patent general formula; no specific IC50 data for this substitution pattern.
SAR-by-catalog or directed-library screening probe.
Verify internal benchmarking against patent examples.
Capsid Protein Inhibitor Hepatitis B Piperazine Heteroaryl

2-(3-Chlorophenyl)-5-(4-(2-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile – Evidence-Backed Application Scenarios


Scaffold-Hopping Probe for NOD1/NOD2 Selectivity Profiling

Given the regioisomer CAS 844852-76-2’s measurable but modest NOD1 activity (EC50 = 8.65 µM), CAS 903859-44-9 can serve as a scaffold-hopping probe to determine whether repositioning the chlorophenyl and methoxybenzoyl groups enhances or abrogates NOD pathway engagement. This application is directly supported by the comparator evidence in Section 3, Item 1 [1].

Screening Extension of the 1,3-Oxazole-4-carbonitrile Anti-HCMV Chemotype

The 2019 anti-HCMV study demonstrates that subtle 5-position modifications produce EC50 values ranging from <0.05 µM to inactive. CAS 903859-44-9, bearing a bulkier 4-(2-methoxybenzoyl)piperazine at position 5, can be tested as an extension compound to map the steric and electronic boundaries of antiviral activity within this chemotype [1].

Capsid Protein Inhibitor Chemical Space Expansion for HBV/Antiviral Programs

As the compound falls within the general formula of patent US 2020/0157111 but represents a specific substitution combination, it is suitable for use as a comparative ligand in SAR-by-catalog or directed-library screening strategies aimed at identifying sub-structures that maintain or improve capsid inhibition potency [1].

Application
Selection Property
Validation Focus
NOD1/NOD2 Scaffold-Hopping Studies
Regioisomeric control with distinct chlorophenyl/methoxybenzoyl arrangement
Independent NOD pathway engagement profiling
Anti-HCMV Chemotype Screening Extension
Positional substitution within 1,3-oxazole-4-carbonitrile series
Activity profiling in HCMV plaque reduction assays
Capsid Inhibitor Chemical Space Expansion
Piperazine heteroaryl core matching patent general formula
Comparative SAR against patent-exemplified compounds
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